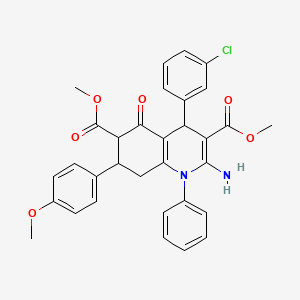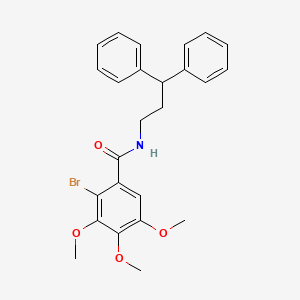![molecular formula C21H16N2O3 B11072723 2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11072723.png)
2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyrrole moiety, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction between an amine and a diketone, followed by cyclization.
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the chromene-pyrrole intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and chromene rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrrole or chromene rings.
科学的研究の応用
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用機序
The mechanism of action of 2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2-OXO-N-{[4-(1H-INDOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Similar structure with an indole moiety instead of a pyrrole.
2-OXO-N-{[4-(1H-THIAZOL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE: Contains a thiazole ring instead of a pyrrole.
Uniqueness
2-OXO-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}-2H-CHROMENE-3-CARBOXAMIDE is unique due to its specific combination of a chromene core, a pyrrole moiety, and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H16N2O3 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-oxo-N-[(4-pyrrol-1-ylphenyl)methyl]chromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O3/c24-20(18-13-16-5-1-2-6-19(16)26-21(18)25)22-14-15-7-9-17(10-8-15)23-11-3-4-12-23/h1-13H,14H2,(H,22,24) |
InChIキー |
VQGUJSJHBGZAET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11072647.png)
![N-(2,4-Dimethylphenyl)-2-[(4-ethyl-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL)thio]acetamide](/img/structure/B11072662.png)

![Ethyl 3-[(4-benzoylpiperazino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B11072684.png)

![Methyl 3-oxo-5-phenyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B11072704.png)

![2,4-Di(piperidin-1-yl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3,5-triazine](/img/structure/B11072710.png)
![N-[(Adamantan-1-YL)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4H5H6H7H-pyrazolo[15-A]pyrimidine-3-carboxamide](/img/structure/B11072716.png)
![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)

![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11072733.png)
![4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B11072738.png)
![ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11072739.png)
